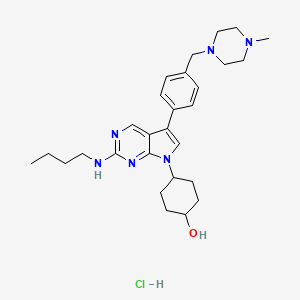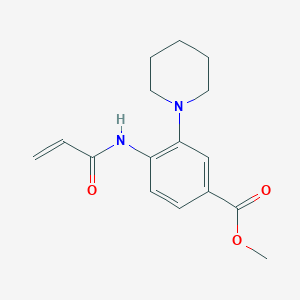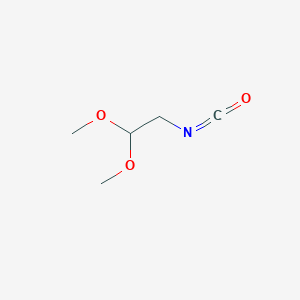
UNC2025 (chlorhydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UNC2025 (hydrochloride) is a potent, ATP-competitive, and highly orally active inhibitor of the Mer and Flt3 kinases. It has demonstrated significant selectivity for MERTK compared to Axl, making it a promising candidate for targeted cancer therapy, particularly in the treatment of acute leukemia .
Applications De Recherche Scientifique
UNC2025 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used extensively in the study of kinase inhibition and cancer therapy. In vitro studies have shown that UNC2025 (hydrochloride) effectively inhibits the phosphorylation of Mer and Flt3 kinases, leading to reduced proliferation and increased apoptosis in leukemia cells . In vivo studies have demonstrated its potential in reducing tumor burden and increasing survival rates in leukemia models .
Mécanisme D'action
UNC2025 (hydrochloride) exerts its effects by inhibiting the activity of Mer and Flt3 kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation, leading to increased apoptosis and reduced tumor growth .
Analyse Biochimique
Biochemical Properties
UNC2025 hydrochloride interacts with several enzymes and proteins. It is a potent inhibitor of the tyrosine kinases Mer and Flt3, with IC50 values of 0.74 nM and 0.8 nM, respectively . This suggests that UNC2025 hydrochloride has a strong affinity for these enzymes and can effectively inhibit their activity.
Cellular Effects
UNC2025 hydrochloride has been shown to have significant effects on various types of cells, particularly leukemia cells . It inhibits MerTK-dependent pro-survival signaling pathways, induces apoptosis in 40-90% of cells, and reduces colony-forming potential by 80-100% in leukemia cell line cultures .
Molecular Mechanism
The molecular mechanism of UNC2025 hydrochloride involves its binding to the Mer and Flt3 tyrosine kinases, inhibiting their activity . This inhibition disrupts the pro-survival signaling pathways dependent on these kinases, leading to apoptosis and reduced proliferation in leukemia cells .
Temporal Effects in Laboratory Settings
In laboratory settings, UNC2025 hydrochloride has been shown to have significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival .
Dosage Effects in Animal Models
In animal models, the effects of UNC2025 hydrochloride vary with different dosages . Treatment with UNC2025 hydrochloride resulted in a dose-dependent reduction in tumor burden and increased median survival from 27 days after inoculation with tumor cells to 70 days .
Metabolic Pathways
Given its role as a Mer/Flt3 inhibitor, it likely interacts with the metabolic pathways associated with these kinases .
Transport and Distribution
Given its potent inhibitory effects on Mer and Flt3, it is likely that it is transported to sites where these kinases are active .
Subcellular Localization
Given its role as a Mer/Flt3 inhibitor, it is likely localized to the sites of these kinases within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of UNC2025 (hydrochloride) involves multiple steps, including the preparation of intermediates and final coupling reactions. The synthetic route typically includes the use of microwave reactions, flash chromatography, and preparative high-performance liquid chromatography (HPLC). Key reagents and conditions include the use of tert-butyldimethylsilyl chloride for protection, and various solvents such as methanol and water with trifluoroacetic acid for purification .
Industrial Production Methods: Industrial production of UNC2025 (hydrochloride) would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures such as nuclear magnetic resonance (NMR) and HPLC .
Analyse Des Réactions Chimiques
Types of Reactions: UNC2025 (hydrochloride) undergoes various chemical reactions, including phosphorylation inhibition and kinase activity modulation. It is particularly effective in inhibiting the phosphorylation of Mer and Flt3 kinases .
Common Reagents and Conditions: Common reagents used in the reactions involving UNC2025 (hydrochloride) include ATP, metal ions, and various kinase substrates. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure optimal activity .
Major Products Formed: The major products formed from the reactions involving UNC2025 (hydrochloride) are typically phosphorylated or dephosphorylated kinases, depending on the specific reaction conditions and targets .
Comparaison Avec Des Composés Similaires
UNC2025 (hydrochloride) is unique in its high selectivity for MERTK compared to other kinases such as Axl and Tyro3. Similar compounds include MRX2843 and LDC1267, which also target the TAM family of kinases but with different selectivity profiles and potencies . UNC2025 (hydrochloride) stands out due to its potent inhibition of both Mer and Flt3 kinases, making it particularly effective in the treatment of acute leukemia .
Propriétés
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHAEAZNSGIAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)

![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2483953.png)



![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)
methanone](/img/structure/B2483963.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2483965.png)
